molecular formula C16H13NO2S B086909 n-(1-Naphthyl)benzenesulfonamide CAS No. 15309-82-7

n-(1-Naphthyl)benzenesulfonamide

Cat. No.: B086909
CAS No.: 15309-82-7
M. Wt: 283.3 g/mol
InChI Key: VRKMDUCAEICPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Naphthyl)benzenesulfonamide (NBS) is an organic compound that has been used in scientific research and laboratory experiments for over a century. It is a white, crystalline solid that is soluble in water, alcohol, and organic solvents. NBS has been used in the synthesis of organic compounds, as a reagent for the determination of amines, and in the study of mechanisms of organic reactions. In recent years, NBS has been used in the study of biochemical and physiological effects, and has been found to have a wide range of applications in the laboratory.

Scientific Research Applications

  • Catalytic Reactions and Organic Synthesis : N-(1-Naphthyl)benzenesulfonamide is used in catalytic reactions. For example, it reacts with internal alkynes in the presence of an iridium catalyst system to produce 8-vinyl-1-naphthol derivatives, a process that involves the cleavage of the C–H bond (Nishinaka et al., 2001).

  • Antibacterial Properties : Derivatives of this compound show potent antibacterial properties. For instance, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides exhibit significant antibacterial effects against various bacterial strains (Abbasi et al., 2015).

  • Inhibition of Human Carbonic Anhydrase Isoforms : 4-Arylbenzenesulfonamides, including those with a naphthyl substitution, act as inhibitors of human carbonic anhydrase, particularly isoforms associated with tumors (Cornelio et al., 2016).

  • Inhibitory Action Against Efflux Pumps in Multiresistant Staphylococcus aureus : Certain derivatives of this compound demonstrate potential inhibitory action against TetK and MrsA efflux pumps in Staphylococcus aureus strains, suggesting their use in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

  • Anticancer Activity : Some sulfonamide derivatives containing a naphthyl moiety, like 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, show cytotoxic activity against human cancer cell lines, indicating their potential in cancer treatment (Żołnowska et al., 2016).

  • Photocatalytic Degradation Studies : Benzene- and naphthalenesulfonates, including derivatives of this compound, have been studied for their degradation in environmental contexts, such as in leachates from landfills, indicating their environmental impact and the necessity for effective degradation methods (Riediker et al., 2000).

  • Insecticidal Properties : Propargyloxy-naphthalene-sulfonamide derivatives have been synthesized and evaluated for their insecticidal activities, with some compounds showing significant effectiveness (Zhao et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-(1-Naphthyl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular environment that can have antiproliferative effects .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . This pathway is shifted in tumor cells due to changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia . By inhibiting CA IX, this compound can disrupt this pathway and potentially slow down or stop the proliferation of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix suggests that it may have good bioavailability

Result of Action

The inhibition of CA IX by this compound can lead to significant antiproliferative effects . In studies, derivatives of this compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Safety and Hazards

N-(1-Naphthyl)benzenesulfonamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

N-(1-Naphthyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . The interaction between this compound and CA IX can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on cell function. It has been observed to have a significant effect on gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . This shift in metabolism to anaerobic glycolysis results in a significant modification in pH .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its selective inhibition of CA IX can lead to the synthesis of new aryl thiazolone–benzenesulfonamides .

Properties

IUPAC Name

N-naphthalen-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMDUCAEICPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291665
Record name n-(1-naphthyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15309-82-7
Record name NSC77046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(1-naphthyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(1-Naphthyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
n-(1-Naphthyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
n-(1-Naphthyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
n-(1-Naphthyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
n-(1-Naphthyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
n-(1-Naphthyl)benzenesulfonamide
Customer
Q & A

Q1: What is the structural characterization of N-(1-Naphthyl)benzenesulfonamide?

A1: this compound has the molecular formula C16H13NO2S. [] Its structure consists of a benzenesulfonamide group attached to the 1-position of a naphthalene ring. The molecule exhibits a C-SO2-NH-C torsion angle of -70.1(2)° and a dihedral angle of 34.67(4)° between the naphthyl and phenyl ring planes. []

Q2: How does this compound behave in catalytic reactions?

A2: While this compound itself doesn't appear to possess catalytic properties based on the provided research, it serves as a reactant in iridium-catalyzed reactions with internal alkynes. [] In the presence of an iridium catalyst system like [IrCl(cod)]2/PBut3, the compound undergoes C-H bond cleavage at the peri-position of the naphthyl ring, leading to the formation of 8-vinyl-1-naphthyl derivatives. []

Q3: Are there any potential applications of this compound derivatives in medicinal chemistry?

A3: Research indicates that derivatives of this compound, specifically those containing a 4-methoxy substituent on the benzene ring, exhibit potential as dual-target inhibitors. [] These compounds show inhibitory activity against both tubulin and signal transducer and activator of transcription 3 (STAT3), which are relevant targets for cancer therapy. [] Further investigation into the structure-activity relationship of these derivatives could lead to the development of more potent and selective anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.